Amiodarone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 700 mg/l @ 25 °C

Synonyms

Canonical SMILES

Amiodarone hydrochloride is a medication used to treat and prevent certain serious heart rhythm problems [Mayo Clinic, ]. It is a complex medication with a variety of effects on the heart, and researchers are continuing to investigate its mechanisms of action and potential new applications. Here are some areas of scientific research on amiodarone hydrochloride:

Electrophysiological Effects

Amiodarone hydrochloride has multiple effects on the electrical activity of the heart. Researchers are studying how it interacts with heart cell channels and transporters, which can influence how electrical signals travel through the heart [National Institutes of Health, ]. This information can help scientists develop new drugs with similar benefits but fewer side effects.

Anti-Remodeling Effects

Heart failure can cause the heart to enlarge and weaken. Amiodarone hydrochloride may have some protective effects against this remodeling process [Journal of the American College of Cardiology, ]. Research in this area is ongoing to determine the extent of this benefit and how it might be used to improve patient outcomes.

Inhibiting Inflammation

Inflammation is thought to play a role in some heart conditions. Amiodarone hydrochloride may have anti-inflammatory properties [World Journal of Cardiology, ]. More research is needed to understand how this might be relevant to the therapeutic effects of the drug.

Novel Uses

Researchers are also exploring potential new applications for amiodarone hydrochloride, such as in the treatment of amyloidosis, a condition that can cause abnormal protein deposits in organs including the heart [ESC Congress 2022, ]. These studies are still in the early stages.

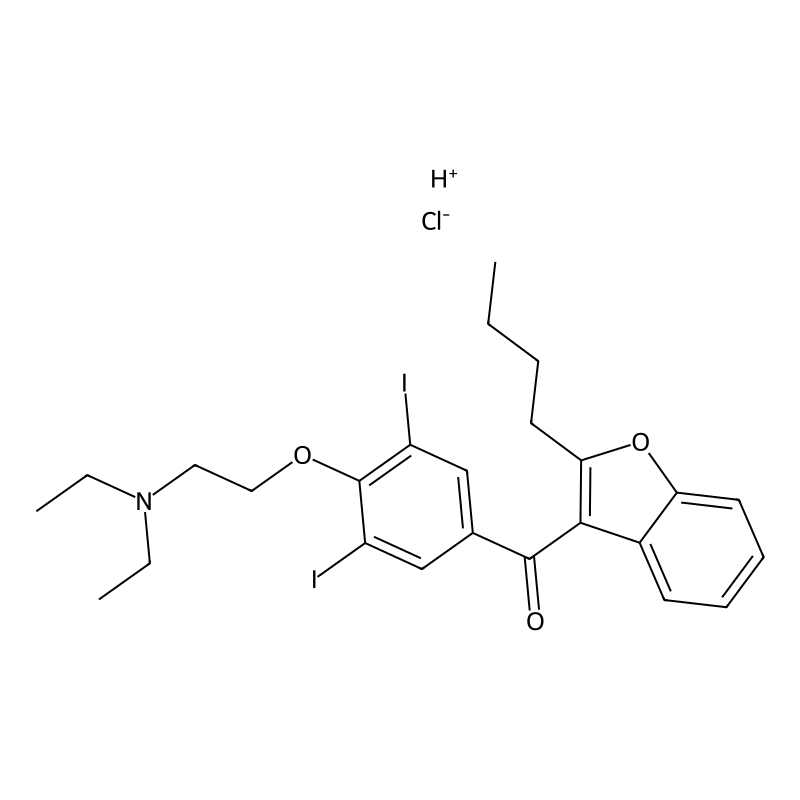

Amiodarone hydrochloride is a potent antiarrhythmic medication primarily used to treat various types of cardiac arrhythmias. It belongs to the class III antiarrhythmic agents, which work by prolonging the cardiac action potential and refractory period. The chemical structure of amiodarone hydrochloride is characterized by its complex molecular formula, C₃₅H₃₉I₂N₃O₃·HCl, with a molecular weight of approximately 645.31 g/mol. It is a benzofuran derivative and is typically presented as a white to cream-colored crystalline powder that is slightly soluble in water and freely soluble in organic solvents like chloroform .

- Toxicity: Amiodarone can cause a variety of side effects, including lung toxicity, liver damage, photosensitivity, and thyroid problems [, ].

- Data: The incidence of these side effects varies depending on the dose and duration of treatment []. Close monitoring by healthcare professionals is essential during amiodarone therapy.

- Flammability: Not readily flammable.

- Reactivity: Can interact with various medications, increasing their potency or causing adverse effects [].

The metabolism of amiodarone hydrochloride primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. This metabolic process involves:

- Phase I Metabolism: Oxidative processes leading to the formation of active metabolites such as desethylamiodarone (DEA) and di-desethylamiodarone (DDEA).

- Phase II Metabolism: Conjugation reactions with glucuronic acid, enhancing the water solubility of amiodarone and its metabolites for easier excretion .

The drug's pharmacokinetics are complex due to its long half-life, which can range from 26 to 107 days, reflecting a multi-compartmental elimination process .

Amiodarone hydrochloride exhibits various biological activities that contribute to its efficacy as an antiarrhythmic agent:

- Potassium Channel Blockade: Prolongs repolarization during phase 3 of the cardiac action potential.

- Sodium Channel Blockade: Reduces conduction velocity in cardiac tissue.

- Calcium Channel Blockade: Decreases intracellular calcium concentration during myocardial contraction.

- Adrenergic Receptor Antagonism: Non-competitively antagonizes alpha and beta-adrenergic receptors, further contributing to its antiarrhythmic effects .

These mechanisms collectively help stabilize heart rhythms and prevent arrhythmias.

Amiodarone hydrochloride can be synthesized through several methods, often involving the following steps:

- Formation of Key Intermediates: Synthesis usually starts with the preparation of benzofuran derivatives.

- Iodination: The introduction of iodine atoms into the aromatic ring system, which is crucial for its biological activity.

- Alkylation: The addition of diethylaminoethoxy groups to enhance solubility and pharmacological properties.

- Salt Formation: Finally, converting the base form into hydrochloride salt for improved stability and solubility .

Recent patents have focused on optimizing these synthesis methods for better yield and purity while using readily available raw materials .

Amiodarone hydrochloride is primarily used in clinical settings for:

- Management of Ventricular Arrhythmias: Effective in treating life-threatening ventricular tachycardia and fibrillation.

- Atrial Fibrillation: Used for rhythm control in patients with atrial fibrillation or flutter.

- Postoperative Arrhythmias: Administered to prevent arrhythmias following cardiac surgery .

Its unique pharmacological profile allows it to be effective in cases where other antiarrhythmic drugs may fail.

Amiodarone hydrochloride has significant interactions with various medications due to its influence on cytochrome P450 enzymes. Some notable interactions include:

- Increased Serum Levels: Co-administration with drugs like digoxin and warfarin can lead to elevated serum levels, necessitating careful monitoring.

- Grapefruit Juice Interaction: Grapefruit juice inhibits CYP3A4, leading to increased levels of amiodarone in the bloodstream .

- Adverse Effects with Hepatitis C Drugs: Notably, combining amiodarone with certain hepatitis C treatments has been associated with severe bradycardia or cardiac arrest .

Several compounds exhibit similar antiarrhythmic properties but differ in their mechanisms or side effect profiles. A comparison highlights the uniqueness of amiodarone hydrochloride:

| Compound Name | Class | Unique Features |

|---|---|---|

| Dronedarone | Class III | Less iodine content; lower risk of thyroid dysfunction |

| Sotalol | Class III | Primarily a potassium channel blocker; shorter half-life |

| Flecainide | Class IC | Sodium channel blocker; not effective for ventricular arrhythmias |

| Quinidine | Class IA | More side effects; less commonly used today |

Amiodarone's long half-life, broad spectrum of action across different ion channels, and unique structural characteristics make it distinct among antiarrhythmic agents .

The synthetic approaches to amiodarone hydrochloride have undergone significant evolution since its initial development in the 1960s. The traditional synthesis pathway, exemplified by the L-3428 route, historically achieved yields of approximately 20% with complex purification requirements and substantial waste generation [1]. This early methodology involved multiple steps with poor atom economy and required harsh reaction conditions that limited industrial scalability.

The foundational synthetic strategy centers on the construction of the benzofuran core structure through cyclization of phenoxyalkanoic acid derivatives. Early methodologies employed high-temperature conditions exceeding 150°C with traditional acid catalysts, resulting in significant side product formation and low overall yields [2]. The historical approach typically involved a four-step sequence: initial alkylation of salicylaldehyde derivatives, ester hydrolysis, decarboxylative cyclization, and subsequent Friedel-Crafts acylation to introduce the diiodinated aromatic ring system.

A pivotal advancement occurred with the development of optimized alkylation conditions using methyl 2-bromohexanoate as the alkylating agent. Patent CN107382925A demonstrated that employing cesium carbonate as the base catalyst in combination with tetraoctylammonium chloride as a phase transfer catalyst significantly improved the efficiency of the initial alkylation step [3]. This modification achieved yields of 91.3% for the formation of the key benzofuran intermediate, representing a substantial improvement over traditional methods.

The evolution toward more efficient synthetic pathways incorporated systematic optimization of reaction parameters including temperature control, solvent selection, and catalyst loading. Modern synthetic approaches have largely replaced the harsh thermal cyclization conditions with milder Lewis acid-catalyzed processes, achieving better selectivity and reduced energy requirements [4]. The development of two-step processes that combine alkylation and cyclization in a telescoped sequence has further improved process efficiency and reduced intermediate handling requirements.

Contemporary synthetic methodologies have also addressed environmental concerns through the implementation of greener reaction conditions. The replacement of chlorinated solvents with more environmentally acceptable alternatives such as ethyl acetate and toluene systems has been a significant development [5]. Additionally, the optimization of catalyst loadings and the development of recyclable catalyst systems have contributed to more sustainable production processes.

Novel Catalytic Approaches in Benzofuran Derivative Formation

The formation of benzofuran derivatives, fundamental to amiodarone synthesis, has been revolutionized through the development of novel catalytic methodologies. Copper-based catalytic systems have emerged as particularly effective approaches for constructing the benzofuran core structure. Weng and colleagues demonstrated that copper chloride catalysts, in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene as a base in dimethylformamide solvent, facilitate the formation of trifluoroethyl-substituted benzofuran derivatives with yields ranging from 45-93% [6].

The mechanism of copper-catalyzed benzofuran formation involves the generation of copper acetylide intermediates through treatment of substituted alkenes with copper chloride. These intermediates undergo coupling with deprotonated Schiff base derivatives, followed by reductive elimination and subsequent acidification to yield the desired benzofuran products [7]. This catalytic approach has demonstrated scalability to gram quantities, making it suitable for process development applications.

Rhodium-based catalytic systems represent another significant advancement in benzofuran synthesis methodologies. Kitano and colleagues developed a rhodium-mediated vinylene transfer process using cyclopentadienyl-based rhodium complexes as catalysts [7]. This methodology achieves C4-substituted benzofurans through a four-step mechanistic pathway involving C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. Yields typically range from 30-80%, with substrates bearing electron-donating substituents providing superior results.

Ruthenium-catalyzed approaches have been developed for the synthesis of benzofuran derivatives through C-H alkenylation of meta-hydroxybenzoic acids followed by oxygen-induced annulation. Zheng and coworkers demonstrated that ruthenium catalysts, in combination with magnesium acetate as base and γ-valerolactone as solvent, facilitate aerobic oxidation to form benzofuran products [7]. This methodology shows particular effectiveness with substrates containing electron-donating groups such as methyl and methoxy substituents.

Lewis acid catalysis has provided alternative pathways for benzofuran formation under milder conditions compared to traditional thermal cyclization approaches. Aluminum chloride and zinc chloride have been employed as Lewis acids to activate carbonyl groups and facilitate intramolecular cyclization reactions [4]. These conditions typically operate at temperatures between 60-100°C, representing a significant reduction compared to thermal methods requiring temperatures above 150°C.

Base-catalyzed methodologies have also contributed to the development of efficient benzofuran synthesis routes. Potassium carbonate and cesium carbonate systems have been optimized for deprotonation-initiated cyclization reactions. The use of cesium carbonate in particular has shown superior performance due to its enhanced basicity and solubility characteristics in aprotic solvents [3]. These base-catalyzed processes typically achieve yields in the range of 70-95% under optimized conditions.

Solvent System Optimization for Alkylation Reactions

Solvent selection plays a critical role in optimizing alkylation reactions for amiodarone synthesis, with systematic studies demonstrating significant impacts on both yield and reaction selectivity. The ethyl acetate/toluene system has emerged as particularly effective for alkylation reactions involving methyl 2-bromohexanoate and salicylaldehyde derivatives. Optimal ratios of 1:1 to 2:1 (ethyl acetate:toluene) provide improved solubility characteristics while maintaining controlled reaction conditions at temperatures of 60-80°C [3].

The dimethylformamide/toluene solvent system has proven especially valuable for cyclization reactions requiring elevated temperatures. Ratios of 1:3 to 1:5 (dimethylformamide:toluene) provide enhanced heat transfer capabilities while maintaining solvent stability at reaction temperatures of 80-120°C [5]. This solvent combination facilitates controlled cyclization kinetics and reduces the formation of unwanted side products through thermal decomposition pathways.

Acetonitrile/water systems have been optimized for crystallization and purification applications. The polar nature of acetonitrile combined with the protic character of water creates an environment conducive to selective crystallization of amiodarone hydrochloride while maintaining adequate solubility of impurities [8]. Optimal ratios of 3:1 to 4:1 (acetonitrile:water) at temperatures of 20-40°C facilitate enhanced purity through selective precipitation mechanisms.

For extraction and workup procedures, tetrahydrofuran/hexane systems provide efficient biphasic separation characteristics. The moderate polarity of tetrahydrofuran combined with the nonpolar nature of hexane creates well-defined phase boundaries that facilitate clean separation of products from reaction mixtures [5]. Ratios of 2:1 to 3:1 (tetrahydrofuran:hexane) at ambient temperatures provide optimal extraction efficiency while minimizing emulsion formation.

The development of environmentally conscious solvent systems has led to the exploration of aqueous-based alternatives. Acetone/water systems have demonstrated effectiveness for precipitation and purification applications, with the aqueous component significantly improving the environmental profile of the process [9]. These systems typically employ ratios of 1:1 to 1:4 (acetone:water) and operate effectively at temperatures of 20-50°C.

High-temperature applications have benefited from the development of chlorobenzene/dimethylformamide systems capable of maintaining stability at temperatures of 80-150°C. While chlorinated solvents present environmental challenges, their thermal stability and dissolving power make them valuable for specialized high-temperature transformations [5]. Ratios of 1:1 to 1:2 (chlorobenzene:dimethylformamide) provide enhanced conversion rates for challenging cyclization reactions.

Purification Strategies and Yield Maximization

The purification of amiodarone hydrochloride requires sophisticated strategies to achieve pharmaceutical-grade purity while maximizing yield recovery. Preparative C-18 reverse-phase high-performance liquid chromatography has emerged as the gold standard for laboratory-scale purification of amiodarone derivatives. This methodology typically achieves purities exceeding 95% with yield recoveries of 60-80% through the use of acetonitrile/trifluoroacetic acid gradient systems under pH-controlled conditions [10].

Industrial-scale crystallization from aqueous solution represents the most widely employed purification strategy for pharmaceutical production. This approach achieves purities exceeding 99% through controlled crystallization conditions that exploit the limited water solubility of amiodarone hydrochloride [11]. Temperature control between 4-21°C combined with pH adjustment creates optimal conditions for selective crystal formation while maintaining yield recoveries of 70-85%.

The formation of cyclodextrin inclusion complexes has provided an innovative approach to purification and solubility enhancement. Sulfobutylether-beta-cyclodextrin complexation in molar ratios of 1:3 (amiodarone:cyclodextrin) at pH 4.0-5.0 creates stable inclusion complexes that facilitate purification while simultaneously improving aqueous solubility [8]. This methodology achieves purities of 95-98% with yield recoveries of 75-90% under optimized conditions.

Solid dispersion techniques using polyethylene glycol polymers have been developed to address both purification and formulation requirements. PEG 6000 demonstrates superior performance compared to lower molecular weight variants, achieving enhanced drug solubility in solid dispersion matrices [9]. The fusion method at temperatures of 50-60°C under controlled atmosphere conditions provides optimal dispersion characteristics while maintaining chemical stability.

Liquid-liquid extraction strategies employ carefully optimized organic/aqueous biphasic systems to achieve crude product purification. The selection of appropriate organic solvents and aqueous phases creates conditions that selectively partition the desired product while leaving impurities in the opposite phase [2]. Mechanical agitation at ambient temperature facilitates efficient mass transfer while achieving yield recoveries of 80-95%.

Advanced purification protocols have incorporated multiple sequential techniques to achieve maximum purity and yield optimization. The combination of initial liquid-liquid extraction followed by column chromatography and final recrystallization provides comprehensive impurity removal [10]. This multi-step approach typically achieves final purities exceeding 98% while maintaining overall yield recoveries above 65% through careful optimization of each individual step.

| Parameter | Value | Reference |

|---|---|---|

| CN107382925A Yield | 91.3% | [3] |

| Traditional L-3428 Yield | 20% | [1] |

| HPLC Purification Efficiency | >95% | [10] |

| Industrial Crystallization Purity | >99% | [11] |

| Cyclodextrin Complex Recovery | 75-90% | [8] |

| Copper Catalyst Yield Range | 45-93% | [6] |

| Rhodium Catalyst Yield Range | 30-80% | [7] |

| Base-Catalyzed Process Yields | 70-95% | [3] |

Purity

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H312 (89.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (88.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-arrhythmic class III

Amiodarone in the oral dosage form is indicated only in the treatment of recurrent hemodynamically unstable ventricular tachycardia and recurrent ventricular fibrillation unresponsive to documented adequate doses of other available antiarrythmic medications or when alternative agents cannot be tolerated. In patients from whom the oral form of amiodarone is indicated, but who are unable to take oral medication, the intravenous form may be used.

Amiodarone is used to suppress and prevent recurrence of supraventricular arrythmias refractory to conventional treatment, especially when associated with Wolff-Parkinson-White (W-P-W) syndrome, including paroxysmal atrial fibrillation, atrial fibrillation, atrial flutter, ectopic atrial tachycardia, and paroxysmal supraventricular tachycardia from both atriovantricular (AV) nodal re-entrant and AV re-entrant tachycardia in patients with W-P-W syndrome.

Amiodarone has been used in a limited number of patients for the management of chronic stable angina pectoris.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug.

The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels.

Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following iv administration of amiodarone in healthy individuals, total plasma clearance of the drug averages approximately 1.9 ml/min/kg (range: 1.4-2.5 ml/min/kg). Although not clearly established, total apparent plasma clearance of the drug appears to decrease with time. Clinical experience suggests that clearance of amiodarone may be more rapid in pediatric patients; however, further studies are needed to fully determine the effects of age on clearance of the drug. Factors of age, gender, or renal or hepatic disease appear to have no effect on the disposition of amiodarone or its major metabolite, N-desethylamiodarone.

Amiodarone hydrochloride is slowly and variably absorbed from the GI tract following oral administration. The absolute bioavailability of commercially available amiodarone hydrochloride tablets averages approximately 50%, but varies considerably, ranging from 22-86%.

Following oral administration, peak plasma amiodarone concentrations usually occur within 3-7 hours (range: 2-12 hours). Following oral administration of a single 400 mg dose of amiodarone hydrochloride in fasting, healthy adults, peak plasma amiodarone concentration of approximately 0.15-0.7 ug/ml are attained. Within the oral dosage range of 100-600 mg daily, steady state plasma concentrations of the drug are approximately proportional to dosage, increasing by an average of 0.5 ug/ml per 100 mg increment in dosage; however, there is considerable interindividual variation in plasma concentrations attained with a given dosage. Following continuous oral administration of the drug in the absence of an initial loading dose regimen, steady state plasma amiodarone concentrations would not be attained for at least 1 month and generally not for up to 5 months or longer. Following chronic oral administration of amiodarone, plasma concentrations of N-desethylamiodarone, the major metabolite of the drug, are approximately 0.5-2 times those of unchanged drug.

For more Absorption, Distribution and Excretion (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Amiodarone undergoes hepatic metabolism by cytochrome P450 3A4 to desethyl-amiodarone.

Associated Chemicals

Wikipedia

FDA Medication Guides

Amiodarone Hydrochloride

TABLET;ORAL

WYETH PHARMS

10/17/2018

Pacerone

UPSHER SMITH LABS

11/01/2019

Drug Warnings

Amiodarone induced peripheral neuropathy ... is usually symmetrical and involves all four limbs; the neurologic deficit is usually more marked in the lower limbs than in the upper limbs. Signs and symptoms may include distal sensory loss, sensory ataxia, loss of vibratory sensation, paresthesia, and/or decreased tendon reflexes. Proximal muscle weakness may also be present. Nerve biopsies in patients with amiodarone induced peripheral neuropathy have demonstrated complete loss of a large myelinated fibers, marked reduction of small myelinated and unmyelinated axons, and evidence of lysosomal inclusion bodies within Schwann cells. Nerve conduction studies have demonstrated normal or reduced nerve conduction velocities.

Amiodarone induced hypothyroidism has been reported in about 2-4% of patients receiving oral drug therapy in most clinical studies, although this effect may occur more frequently. Limited data suggest that hypothyroidism may be more likely to occur in females and in patients with a prior history of thyroid dysfunction.

Arrhythmogenic effects associated with amiodarone have occurred in approximately 2-5% of patients and have included progression of ventricular tachycardia to ventricular fibrillation, sustained ventricular tachycardia, increased resistance to cardioversion, atrial fibrillation, nodal arrhythmia, and atypical ventricular tachycardia (torsade de pointes). Transient exacerbation of preexisting cardiac arrhythmias with subsequent control during continued therapy has also been reported. ... Acceleration of ventricular rate was reported in a patient receiving IV amiodarone for the treatment of atrial fibrillation associated with Wolff-Parkinson-White syndrome.

For more Drug Warnings (Complete) data for AMIODARONE HYDROCHLORIDE (28 total), please visit the HSDB record page.

Biological Half Life

Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively.

Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days.

The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone.

Use Classification

Storage Conditions

Interactions

Plasma flecainide concentrations adjusted for daily dosage increased by an average of about 60% (range: 5-190%) when amiodarone therapy was initiated in a limited number of patients receiving flecainide.

Limited data indicate that administration of cholestyramine resin following a single oral dose amiodarone may decrease the elimination half-life and plasma concentrations of amiodarone, possibly by interfering with enterohepatic circulation of the antiarrhythmic agent.

Potentially serious adverse cardiovascular and cardiac effects have occurred in some amiodarone treated patients undergoing general anesthesia, suggesting the possibility of an interaction between the antiarrhythmic agent and various anesthetic agents.

For more Interactions (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650.